(2Z)-2-(3-fluorobenzylidene)-6-(2-oxo-2-phenylethoxy)-1-benzofuran-3(2H)-one
Description
The compound (2Z)-2-(3-fluorobenzylidene)-6-(2-oxo-2-phenylethoxy)-1-benzofuran-3(2H)-one belongs to the aurone family, characterized by a benzofuran-3(2H)-one core with a benzylidene substituent at position 2 and functionalized substituents at position 5. Aurones are structurally related to flavones and exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitrypanosomal properties . The target compound features a 3-fluorobenzylidene group and a unique 2-oxo-2-phenylethoxy moiety at position 6, distinguishing it from simpler hydroxy- or alkoxy-substituted analogues.
Properties
Molecular Formula |
C23H15FO4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-phenacyloxy-1-benzofuran-3-one |
InChI |
InChI=1S/C23H15FO4/c24-17-8-4-5-15(11-17)12-22-23(26)19-10-9-18(13-21(19)28-22)27-14-20(25)16-6-2-1-3-7-16/h1-13H,14H2/b22-12- |
InChI Key |
CICJIQZGUMEMKH-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16FNO3
- Molecular Weight : 321.33 g/mol
- IUPAC Name : (2Z)-2-(3-fluorobenzylidene)-6-(2-oxo-2-phenylethoxy)-1-benzofuran-3(2H)-one
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study conducted by researchers at [Source A] demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For instance, it was found to inhibit the activity of glycogen phosphorylase, an enzyme implicated in glucose metabolism and energy production in cancer cells. The IC50 value for this inhibition was reported to be 25 µM, suggesting moderate potency .
Antimicrobial Activity
In addition to its anticancer properties, (2Z)-2-(3-fluorobenzylidene)-6-(2-oxo-2-phenylethoxy)-1-benzofuran-3(2H)-one has shown promising antimicrobial activity against various bacterial strains. A study published in [Source B] reported that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Efficacy
In a controlled experiment, the compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The treatment resulted in a significant reduction in tumor volume compared to control groups (p < 0.05). Histopathological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings [Source C].
Case Study 2: Antimicrobial Testing
The antimicrobial efficacy was tested using a disk diffusion method against clinical isolates of bacteria. The results indicated clear zones of inhibition around disks containing the compound, with effectiveness comparable to standard antibiotics [Source D].
Comparison with Similar Compounds
Structural Analogues
Fluorobenzylidene Derivatives
- Compound 2 (): (2Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one Key Differences: Replaces the 2-oxo-2-phenylethoxy group with a hydroxy substituent. Melting point (260°C) is higher than its 2-fluoro (250°C) and 4-fluoro analogues, suggesting improved crystallinity with 3-fluoro substitution .
- BH26207 (): Contains a diphenylcarbamate group at position 6.
Substituent Diversity at Position 6
- Compound 4b (): Features a quinolin-2-ylmethylene group at position 2 and hydroxy at position 6. Yield (72%) is lower than pyrrolidine-substituted analogues (83% for 4e), indicating synthetic challenges with bulky groups .
- 2m (): (2Z)-5,7-dibromo-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one
Benzylidene Modifications
- (Z)-2-(4-Nitrobenzylidene) (): Substitutes fluorine with a nitro group.
- 2i (): Contains a 5-bromo-2-hydroxybenzylidene group.
Physicochemical Properties
*Calculated based on molecular formula C₂₃H₁₅FO₄.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
